(5S,8beta,9alpha,11alpha)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid
Overview
Description
(5S,8beta,9alpha,11alpha)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid is a complex organic compound belonging to the class of prostaglandins. Prostaglandins are lipid compounds that perform a variety of physiological roles, including the regulation of inflammation, blood flow, and the formation of blood clots.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for this compound typically involve multi-step organic synthesis starting from simpler precursors. Key steps may include the formation of the cyclopentane ring, introduction of hydroxyl groups, and the creation of the conjugated diene system. Reaction conditions often require the use of strong bases or acids, and specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, purification processes, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters or ethers.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a precursor for the synthesis of other prostaglandins and related compounds.
Biology: It is used to study the role of prostaglandins in various biological processes, such as inflammation and pain.
Medicine: It has potential therapeutic applications in the treatment of conditions related to inflammation and blood flow regulation.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific receptors on cell surfaces, leading to the activation of intracellular signaling pathways. The molecular targets include prostaglandin receptors, which are involved in various physiological processes.
Comparison with Similar Compounds
This compound is unique compared to other similar prostaglandins due to its specific stereochemistry and functional groups. Similar compounds include prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α), which also play important roles in physiological processes but have different structures and functions.
Properties
IUPAC Name |
(5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-oct-2-enylcyclopentyl]-5-hydroxyhept-6-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/t15-,16+,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPXIZGLPAGEV-APAFKAMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC=CC[C@H]1[C@@H](C[C@@H]([C@H]1C=C[C@H](CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849634 | |
Record name | (5S,8beta,9alpha,11alpha)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214977-79-4 | |
Record name | (5S,8beta,9alpha,11alpha)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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